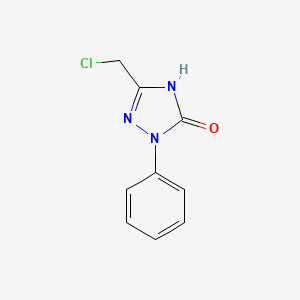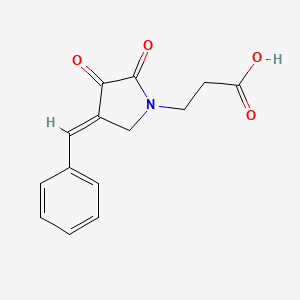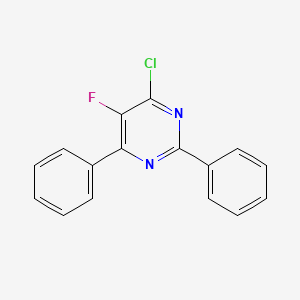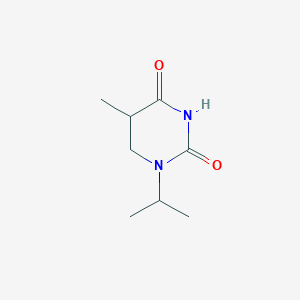
Isopropyl alpha-methyl-beta-oxopyrazinepropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl alpha-methyl-beta-oxopyrazinepropionate is a chemical compound with the molecular formula C11H14N2O3 and a molar mass of 222.24 g/mol . It is known for its unique structure, which includes a pyrazine ring, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl alpha-methyl-beta-oxopyrazinepropionate typically involves the esterification of alpha-methyl-beta-oxopyrazinepropanoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl alpha-methyl-beta-oxopyrazinepropionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazine derivatives.
Applications De Recherche Scientifique
Isopropyl alpha-methyl-beta-oxopyrazinepropionate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the formulation of various industrial products, including fragrances and flavorings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which isopropyl alpha-methyl-beta-oxopyrazinepropionate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s pyrazine ring and ester functional group play crucial roles in its binding affinity and activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Isopropyl alpha-methyl-beta-oxopyrazinepropionate can be compared with other similar compounds, such as:
Methyl pyrazinecarboxylate: Similar in structure but with different functional groups, leading to varied chemical and biological properties.
Ethyl pyrazinecarboxylate: Another ester derivative with distinct reactivity and applications.
Isopropyl pyrazinecarboxylate: Shares the isopropyl ester group but differs in the position and type of substituents on the pyrazine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting chemical and biological activities.
Propriétés
Numéro CAS |
93778-22-4 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
propan-2-yl 2-methyl-3-oxo-3-pyrazin-2-ylpropanoate |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)16-11(15)8(3)10(14)9-6-12-4-5-13-9/h4-8H,1-3H3 |
Clé InChI |
ZUJXPOANNBUCDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(C)C(=O)C1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)

![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)



